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Introduction

A-Lactulose (4-O-[3-D-galactopyranosyl-a-D-fructofuranose), a synthetic disaccharide, is a
prominent molecule in the pharmaceutical and food industries. It is not naturally present in raw
milk but can be formed during heat processing.[1] Commercially, it is produced through the
isomerization of lactose.[1] Renowned for its clinical applications in treating constipation and
hepatic encephalopathy, its role as a prebiotic has garnered significant attention, opening
avenues in functional food development.[2][3] This technical guide provides an in-depth
exploration of the synthesis methodologies and structural analysis techniques for A-Lactulose,
tailored for professionals in research and drug development.

Synthesis of A-Lactulose

The synthesis of lactulose primarily follows two main routes: chemical isomerization and
enzymatic synthesis. Each method presents distinct advantages and challenges in terms of
yield, purity, and scalability.

Chemical Synthesis: Isomerization of Lactose

The cornerstone of industrial lactulose production is the chemical isomerization of lactose in an
alkaline environment, a process known as the Lobry de Bruyn-Alberda van Ekenstein (LA)
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rearrangement.[2] This reaction transforms the glucose moiety of lactose into a fructose moiety.

[2]
Reaction Mechanism:

The process is initiated by a base, which facilitates the formation of an enediol intermediate
from the glucose portion of the lactose molecule. This intermediate subsequently rearranges to
form the fructose unit, yielding lactulose.[2]

Method 1: Alkaline Isomerization with Sodium Aluminate

o Materials: Lactose, Sodium Aluminate, Water, Ice, Carbon Dioxide (gaseous), lon-exchange
resins.

e Procedure:

[¢]

Prepare a 20-50% (w/w) aqueous solution or suspension of lactose and warm it to a
temperature between 25°C and 50°C.

o Add a 30-40% (w/w) solution of sodium aluminate to the lactose solution. The molar ratio
of sodium aluminate to lactose can range from 0.5:1 to 2:1.

o Allow the reaction to proceed for 6-16 hours at a temperature between 25°C and 50°C.
o Quench the reaction by adding ice to the mixture.

o Neutralize the mixture by bubbling gaseous CO2 at 0.25-0.5 MPa, which precipitates
aluminum hydroxide.

o Separate the aluminum hydroxide precipitate by filtration.

o

Deionize the resulting solution using ion-exchange resins.[4]
Method 2: Isomerization using Magnesium Oxide and Sodium Hydrosulphite

o Materials: Lactose, Magnesium Oxide (MgO), Sodium Hydrosulphite, Deionized Water,
Strong cationic resin, Weak anionic resin.
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e Procedure:

o

Prepare a 60-70% aqueous solution of lactose.

Add magnesium oxide and sodium hydrosulphite, each at 0.05-0.2% by weight with
respect to the lactose.

Heat the solution to 100°C and maintain this temperature for 10 minutes.

Cool the reaction mixture and filter off any unreacted lactose.

Purify the solution by passing it through a strong cationic resin followed by a weak anionic
resin.[5]

Method 3: Borax-Mediated Isomerization

o Materials: Lactose-monohydrate, Borax, De-ionized water, Weakly acidic ion exchanger,

Strongly acidic ion exchanger.

e Procedure:

Prepare a solution of 175 kg of lactose-monohydrate and 46.3 kg of borax in 800 kg of de-
ionized water.

Heat the solution at 95°C for 3 hours.

Pass the resulting sugar mixture solution over a weakly acidic ion exchanger and then a
strongly acidic ion exchanger to remove sodium ions.

Evaporate the solution to 15% dry material for further purification.[6]
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Lactose Lactose
Catalyst/ Temperat . . Lactulose Referenc
Concentr Time (h) Conversi .
Method . ure (°C) Yield (%) e
ation on (%)
Sodium 20-50%
_ 25-50 6-16 55-65 83-85 [4]
Aluminate (wiw)
Sodium 20-50%
_ 25-50 6-16 90-95 68-75 [4]
Aluminate (wiw)
MgO & Na
~ 60-70%
hydrosulphi ~100 ~0.17 - - [5]
(wiw)
te
~42.4
~17.1% o
Borax 95 3 - (from initial ~ [6]
(w/w)
lactose)
Ge-132
~43-50
(Organoger - 60 0.33-0.5 - [7]
: (g/L)
manium)

Enzymatic Synthesis of A-Lactulose

Enzymatic synthesis offers a more environmentally friendly and specific alternative to chemical
methods, minimizing byproduct formation.[8][9] The two primary enzymatic strategies are
transgalactosylation and isomerization.

Enzymatic Pathways:

o Transgalactosylation: Catalyzed by -galactosidase, this process involves the transfer of a
galactosyl group from lactose to fructose. This reaction competes with the hydrolysis of
lactose into glucose and galactose.[10]

» |somerization: Cellobiose 2-epimerase can directly convert the glucose moiety of lactose into
a fructose moiety to form lactulose.[8][11]

Method 1: Transgalactosylation using -galactosidase
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e Enzyme Source: -galactosidases from various microorganisms like Aspergillus oryzae or
Kluyveromyces lactis are commonly used.[10][12]

o Materials: Lactose, Fructose, -galactosidase, appropriate buffer (e.g., phosphate or citrate-
phosphate buffer).

e Procedure:

o Prepare a solution containing lactose (e.g., 10% w/w) and fructose (e.g., 30% w/w) in a
suitable buffer at the optimal pH for the enzyme (e.g., pH 6.7 for K. lactis B-galactosidase).

o Add the B-galactosidase enzyme solution (e.g., 400 pl of 3000 U/ml for 100g of sugar
solution).

o Incubate the reaction mixture at the optimal temperature (e.g., 40°C) for a specific duration
(e.g., 120 minutes), with periodic sampling to monitor lactulose concentration.

o Terminate the reaction by heat inactivation of the enzyme (e.g., 95°C for 10 minutes).
o Analyze the product mixture using HPLC.[10][12]
Method 2: Continuous Synthesis in a Stirred Tank Reactor (CSTR)
e Enzyme: Immobilized [3-galactosidase from Aspergillus oryzae on glyoxyl agarose support.
o Materials: Lactose, Fructose, 100 mM citrate-phosphate buffer (pH 4.5).
e Procedure:
o Set up a CSTR with an effective volume of 2 L and a working volume of 585 mL.
o Maintain the reactor temperature at 50°C and pH at 4.5.

o Prepare the substrate solution with a total sugar concentration of 50% (w/w) in the citrate-
phosphate buffer, with a fructose to lactose molar ratio of 8.

o Feed the substrate solution into the reactor containing the immobilized enzyme (29.06
IUH-mL-1) at a flowrate of 12 mL-min-1.
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o Continuously collect the effluent and quantify the substrates and products using HPLC.[13]

[14]
Substrate Max.
Temperat Referenc
Enzyme Method Concentr °C) pH Lactulose
ure (°
ation Yield (%)
B- 10% 12.2
galactosida Lactose, (relative to
Batch 40 6.7 o [15]
se (K. 30% initial
lactis) Fructose lactose)
B_
) 50% (w/w)
galactosida
CSTR total 50 4.5 - [13]
se (A.
sugars
oryzae)
Cellobiose
2-
epimerase
(C. Batch - - - 20.8 [11]
saccharolyt
icus) in S.
cerevisiae
Immobilize
d B-
galactosida 14-20%
Batch 53.5 7.5 - [16]
se & Lactose
Glucose
Isomerase

Purification of A-Lactulose

Purification is a critical step to remove unreacted lactose, monosaccharides (galactose,
fructose), and other byproducts.

Experimental Protocols for Purification

© 2025 BenchChem. All rights reserved. 6/16 Tech Support


https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2020.00699/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7338315/
https://skoge.folk.ntnu.no/prost/proceedings/ecce6_sep07/cdrom/abstract/237/index.html
https://www.frontiersin.org/journals/bioengineering-and-biotechnology/articles/10.3389/fbioe.2020.00699/full
https://repositorium.uminho.pt/server/api/core/bitstreams/c38e73eb-0639-4542-b319-e9da8f1ec84e/content
https://www.chemicalbook.com/synthesis/lactulose.htm
https://www.benchchem.com/product/b3157567?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3157567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Method 1: Crystallization from Ethanol
o Materials: Commercial lactulose syrup, Absolute ethanol.
e Procedure:

o Take a commercial lactulose syrup and evaporate it to dryness under vacuum to remove
water. This can be facilitated by adding and evaporating absolute ethanol 2-3 times.

o Add absolute ethanol in a proportion of 4 mL per gram of lactulose present.
o Boil the mixture under reflux for 3 hours.
o Cool the mixture and agitate at 60°C for 4 hours to enlarge the crystals.

o Filter the cooled mixture, wash the crystals with pre-cooled solvent, and dry them in a
vacuum oven at 50°C for 3 hours. A crystallization yield of 90% with a purity of 99.2% can
be achieved.[9][17]

Method 2: Chromatographic Purification using Boron Resin
o Materials: Lactulose syrup, Bifunctionalised boron resin, Acid solution (e.g., HCI).

e Procedure:

[e]

Pass an aqueous lactulose solution (5-40% carbohydrates) through a column containing a
bifunctionalised boron resin.

[e]

The lactulose is selectively retained by the resin.

o

Elute the impurities, such as lactose and galactose, with water.

[¢]

Subsequently, elute the purified lactulose from the resin using an acid solution.[9][18]

Structural Analysis of A-Lactulose

The precise three-dimensional structure of A-Lactulose is crucial for understanding its
chemical properties and biological functions. Several analytical techniques are employed for its
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structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of
lactulose in solution.

o Sample Preparation: Dissolve a known amount of lactulose in a suitable deuterated solvent,
such as water (D20).

» Data Acquisition: Acquire 1D (*H, *3C) and 2D (e.g., COSY, HSQC) NMR spectra on a high-
field NMR spectrometer (e.g., 600 MHz).

» Data Analysis: Assign the proton and carbon signals to the respective atoms in the galactose
and fructose moieties of the lactulose molecule. The anomeric protons and carbons are
particularly informative for identifying the different isomers present in solution.

The 13C CPMAS NMR spectrum of lactulose trinydrate has been used to identify the crystalline
isomer as the B-furanose form.[12]

1H-13C HSQC Spectral Data (in D20 at 600 MHz, pH 7.00)[19]
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*H Shift (ppm) 13C Shift (ppm)
4.55 103.53
4.45 105.60
4.28 77.56
4.24 86.82
4.20 69.57
4.12 80.16
4.02 82.75
4.01 65.71
3.92 71.39
3.91 68.93
3.79 63.99
3.76 63.92
3.74 65.72
3.72 66.65
3.71 78.12
3.67 75.52
3.59 73.65
3.58 65.39
3.57 66.65
3.56 73.52

X-Ray Crystallography

X-ray crystallography provides definitive information about the solid-state structure of A-
Lactulose, including bond lengths, bond angles, and crystal packing.
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o Crystal Growth: Grow single crystals of lactulose, for example, as lactulose trihydrate.

» Data Collection: Mount a suitable crystal on a diffractometer and expose it to a beam of X-
rays (e.g., CuKa radiation). Collect the diffraction data at a controlled temperature (e.g.,
room temperature).

 Structure Solution and Refinement: Process the diffraction data to determine the unit cell
parameters and space group. Solve the crystal structure using direct methods or Patterson
methods, and refine the atomic positions and thermal parameters to obtain the final

structure.
Parameter Value
Chemical Formula C12H22011-:3H20
Isomeric Form in Crystal B-furanose
Space Group P212121
a (A) 9.6251(3)
b (A) 12.8096(3)
c (A) 17.7563(4)
Pyranose Ring Conformation 4C1 chair
Furanose Ring Conformation 4T3
0-5'-C-1'-0-1'-C-4 Torsion Angle (°) 79.9(2)
C-1'-0-1'-C-4-C-5 Torsion Angle (°) -170.3(2)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of lactulose and can be coupled
with liquid chromatography (LC-MS/MS) for its quantification in complex matrices.

e Sample Preparation (from plasma):
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[e]

To 100 pL of plasma, add 300 pL of cold acetonitrile containing an internal standard (e.g.,
raffinose).

[e]

Vortex for 1 minute to precipitate proteins.

o

Centrifuge at 10,000 x g for 5 minutes.

[¢]

Transfer 150 pL of the supernatant for LC-MS/MS analysis.[3]

o Chromatographic Separation: Use a suitable column (e.g., HILIC-ZIC®) for separation.[20]

o Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer with
electrospray ionization (ESI) in negative mode. Monitor the specific precursor and product
ion transitions for lactulose and the internal standard.[3][20]

Analyte Precursor lon (m/z) Product lon (m/z)

Lactulose 341.2 160.952

Mechanism of Action: The Prebiotic Effect of A-
Lactulose

A-Lactulose is not hydrolyzed by human intestinal enzymes and reaches the colon intact.[21]
[22] In the colon, it is selectively metabolized by the gut microbiota, particularly Bifidobacteria
and Lactobacilli.[21] This fermentation leads to the production of short-chain fatty acids
(SCFASs) such as lactic, acetic, and butyric acid, which lower the colonic pH.[21]

The beneficial effects of lactulose as a prebiotic stem from this microbial fermentation and
include:

» Modulation of Gut Microbiota: Promotes the growth of beneficial bacteria while inhibiting
pathogenic species.[21]

o Laxative Effect: The osmotic activity of lactulose and the production of SCFAs increase water
content in the colon and stimulate peristalsis, alleviating constipation.[21][23]
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e Reduction of Blood Ammonia: The acidic environment in the colon traps ammonia as
ammonium ions (NHa%), which are then excreted, a key mechanism in the treatment of
hepatic encephalopathy.[21][23]

o Enhanced Mineral Absorption: The lower colonic pH improves the absorption of minerals like
calcium and magnesium.[21][24]
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Caption: General workflow for the chemical synthesis and purification of lactulose.
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Caption: Enzymatic synthesis of lactulose via transgalactosylation.
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Caption: Prebiotic mechanism of action of lactulose in the colon.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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